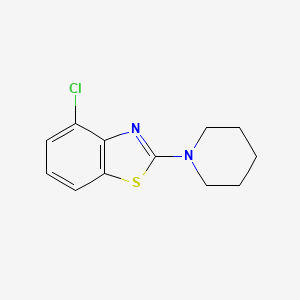

4-Chloro-2-piperidin-1-yl-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-2-piperidin-1-yl-1,3-benzothiazole” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been reported. For instance, single crystals were developed for some compounds in a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Chemical Reactions Analysis

In terms of chemical reactions, catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR spectrum of some compounds were characterized .

Applications De Recherche Scientifique

Antimicrobial Applications

Several studies have explored the antimicrobial potential of derivatives of "4-Chloro-2-piperidin-1-yl-1,3-benzothiazole." For instance, Patel et al. (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles and evaluated their antimicrobial activities, revealing variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, Mokhtari and Pourabdollah (2013) reported the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives with significant antimicrobial activities, highlighting their effectiveness against fungi, particularly Candida species (Mokhtari & Pourabdollah, 2013).

Antitubercular Activity

The search for new antitubercular agents led to the synthesis of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which were characterized and screened against mycobacterium species. Two of these molecules showed promising antitubercular activity, highlighting the potential of such compounds in treating tuberculosis (Raju, Sasidhar, & Vidyadhara, 2020).

Anticancer and Antitumor Activities

Some derivatives of "this compound" have been investigated for their anticancer and antitumor properties. For example, compounds synthesized for their cytotoxic activity against tumor cells have shown potent anticancer effects, suggesting their utility as apoptotic agents in cancer treatment (Byrappa et al., 2017). Additionally, the synthesis of benzothiazole derivatives has led to compounds with selective antitumor activity, indicating a potential novel mechanism of action against certain cancer cell lines (Chua et al., 1999).

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class to which this compound belongs, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It can be inferred from the known targets that this compound likely interacts with these targets, leading to inhibition of their function and subsequent antibacterial effects .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole are likely related to its targets. By inhibiting enzymes such as dihydroorotase, DNA gyrase, and others, this compound could potentially disrupt bacterial DNA replication, protein synthesis, and cell wall synthesis, among other processes .

Result of Action

The molecular and cellular effects of this compound’s action would likely include disruption of bacterial growth and proliferation due to the inhibition of key enzymes involved in essential biological processes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-2-piperidin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c13-9-5-4-6-10-11(9)14-12(16-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCMPPLBHWCLSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,5R,5aR,8aR,9S)-7-phenyl-10-(thiophen-2-yl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2565185.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2565189.png)

![N-(4-fluorophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2565196.png)

![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)

![(1S)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2565205.png)